
Cadmium bis(16-methylheptadecanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cadmium bis(16-methylheptadecanoate) can be synthesized through a reaction between cadmium salts (such as cadmium chloride) and 16-methylheptadecanoic acid. The reaction typically involves dissolving the cadmium salt in an appropriate solvent, followed by the addition of 16-methylheptadecanoic acid. The mixture is then heated under reflux conditions to facilitate the formation of the cadmium complex. The product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of cadmium bis(16-methylheptadecanoate) follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The cadmium salt and 16-methylheptadecanoic acid are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure. The product is then purified using industrial-scale filtration and recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium bis(16-methylheptadecanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield cadmium metal and the corresponding reduced organic acid.
Substitution: The cadmium ion can be substituted by other metal ions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used under controlled conditions.
Substitution: Metal salts such as zinc chloride or copper sulfate can be used to replace cadmium in the compound.
Major Products Formed
Oxidation: Cadmium oxide and oxidized organic acids.
Reduction: Cadmium metal and reduced organic acids.
Substitution: New metal-organic complexes with the substituted metal ion.
Wissenschaftliche Forschungsanwendungen
Cadmium bis(16-methylheptadecanoate) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of cadmium-containing compounds and materials.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialized materials and coatings with unique properties
Wirkmechanismus
The mechanism of action of cadmium bis(16-methylheptadecanoate) involves its interaction with cellular components and biomolecules. Cadmium ions can bind to proteins and enzymes, affecting their function and activity. The compound can also interact with cellular membranes, altering their permeability and function. These interactions can lead to various biological effects, including toxicity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cadmium bis(benzimidazol-2-yl)methane: Another cadmium complex with different ligands and properties.
Cadmium bis(thiourea)cadmium acetate: A cadmium complex with thiourea ligands, used in nonlinear optical applications.
Uniqueness
Cadmium bis(16-methylheptadecanoate) is unique due to its specific ligand (16-methylheptadecanoic acid) and the resulting chemical properties. Its long-chain organic ligand provides distinct solubility and reactivity characteristics compared to other cadmium complexes. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
84878-36-4 |
|---|---|
Molekularformel |
C36H70CdO4 |
Molekulargewicht |
679.4 g/mol |
IUPAC-Name |
cadmium(2+);16-methylheptadecanoate |
InChI |
InChI=1S/2C18H36O2.Cd/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h2*17H,3-16H2,1-2H3,(H,19,20);/q;;+2/p-2 |
InChI-Schlüssel |
NVCBSVCEVBFOAR-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCCCC(=O)[O-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


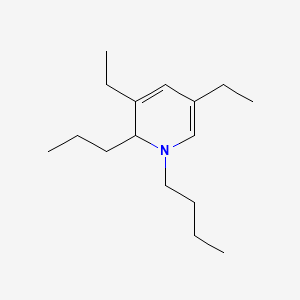
![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)
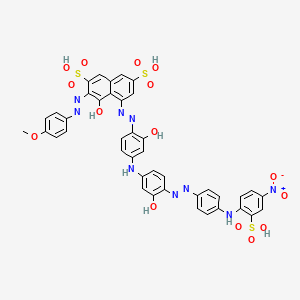
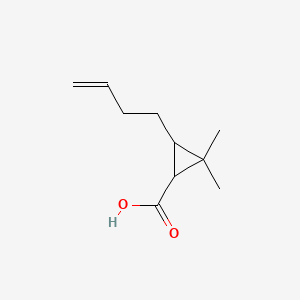
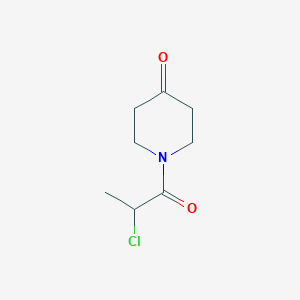
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)
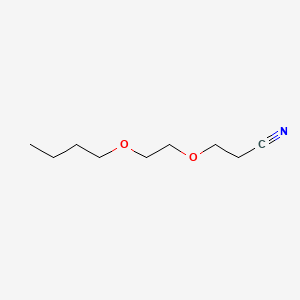
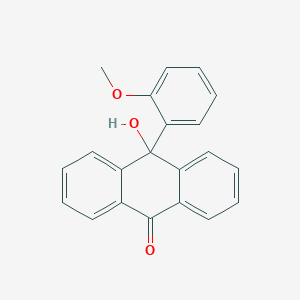
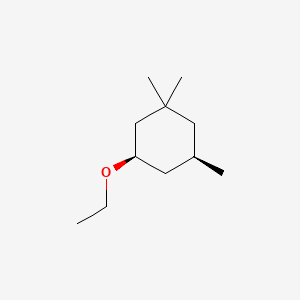

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)
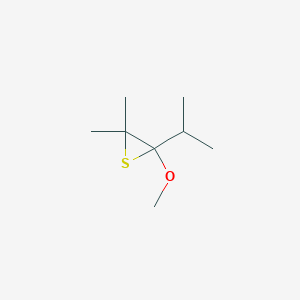
![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)
